molecular formula C27H22F3N3O2 B2641856 3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1185045-18-4

3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2641856
CAS No.: 1185045-18-4
M. Wt: 477.487
InChI Key: QDILVVHDRIPOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Pyrimidoindole Scaffolds

The exploration of pyrimidoindole systems originated in the mid-20th century with the synthesis of simple fused pyrimidine-indole hybrids, driven by interest in their potential as nucleic acid analogs. Early work focused on elucidating their base-pairing capabilities and antimetabolite properties, particularly in the context of folate biosynthesis inhibition. A pivotal advancement occurred in the 1980s when researchers recognized the scaffold’s ability to mimic ATP-binding pockets in kinases, leading to the development of pyrimido[5,4-b]indoles as tyrosine kinase inhibitors.

The 2010s marked a turning point with the application of high-throughput screening (HTS) campaigns to identify pyrimidoindole-based immune modulators. For instance, substituted pyrimido[5,4-b]indoles were identified as selective Toll-like receptor 4 (TLR4) agonists through cell-based HTS, with lead compounds demonstrating differential activation of NFκB and interferon pathways. Synthetic methodologies evolved in parallel, enabling regioselective functionalization at the N-3, N-5, and carboxamide positions. Key innovations included the use of polyphosphoric acid-mediated cyclization and Suzuki-Miyaura cross-coupling to introduce aryl and alkyl substituents, as demonstrated in the synthesis of analogs bearing phenyl, naphthyl, and phenethyl groups.

Recent advances have leveraged computational modeling to rationalize structure-activity relationships (SAR). Molecular docking studies revealed that pyrimido[5,4-b]indoles preferentially bind the MD-2 co-receptor in the TLR4/MD-2 complex, with substituent bulk and hydrophobicity dictating cytokine bias (e.g., IL-6 vs. IP-10 induction). This historical progression underscores the scaffold’s adaptability, transitioning from nucleic acid mimics to targeted molecular therapeutics.

Structural Significance of 3-[(3-Methoxyphenyl)methyl] and 5-{[3-(Trifluoromethyl)phenyl]methyl} Substituents

The 3-[(3-methoxyphenyl)methyl] and 5-{[3-(trifluoromethyl)phenyl]methyl} substituents in the target compound exemplify rational design principles to enhance target selectivity and metabolic stability.

3-[(3-Methoxyphenyl)methyl] Group

  • Electronic Effects : The 3-methoxy group donates electron density via resonance, modulating the phenyl ring’s electrostatic potential. This enhances π-π stacking interactions with aromatic residues in hydrophobic binding pockets, as observed in TLR4/MD-2 complex stabilization.
  • Steric Considerations : The methylene linker (-CH2-) introduces conformational flexibility, allowing the methoxyphenyl group to adopt optimal orientations for van der Waals contacts. Comparative studies of N-3 substituents (e.g., phenyl vs. cyclohexyl) showed that bulkier groups reduce cytotoxicity while maintaining TLR4 agonism.
  • Metabolic Stability : Methoxy groups resist oxidative metabolism compared to hydroxyl analogs, prolonging half-life in vivo. This modification is critical for maintaining therapeutic plasma levels.

5-{[3-(Trifluoromethyl)phenyl]methyl} Group

  • Hydrophobic Interactions : The trifluoromethyl (-CF3) group’s strong electronegativity and lipophilicity enhance binding to regions rich in aliphatic residues (e.g., Leu78 and Ile124 in MD-2). This substituent contributes to a 3.5-fold increase in TLR4 activation potency compared to unsubstituted benzyl analogs.
  • Metabolic Resistance : The -CF3 group’s inertness toward cytochrome P450 enzymes reduces first-pass metabolism, a common limitation of aryl-methyl substituents.
  • Inductive Effects : The electron-withdrawing nature of -CF3 polarizes the adjacent benzyl ring, strengthening hydrogen bonding with backbone amides in target proteins.
Comparative Analysis of Substituent Effects
Substituent Position Key Property Biological Impact Example Analog Activity (IL-6 EC50)
N-3 Electron donation Enhanced TLR4 binding affinity 0.8 µM (phenyl) vs. 2.1 µM (cyclohexyl)
N-5 Lipophilicity Improved membrane permeability 4.2-fold increase in cellular uptake

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-8-methyl-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F3N3O2/c1-17-9-10-23-22(11-17)24-25(33(23)15-18-5-3-7-20(12-18)27(28,29)30)26(34)32(16-31-24)14-19-6-4-8-21(13-19)35-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDILVVHDRIPOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrimidoindole class of compounds and features a complex structure that includes methoxy and trifluoromethyl substituents. Its molecular formula is C24H23F3N2OC_{24}H_{23}F_3N_2O with a molecular weight of approximately 438.45 g/mol . The presence of these functional groups may contribute to the compound's biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The incorporation of trifluoromethyl groups is often associated with enhanced bioactivity due to increased lipophilicity and altered electronic properties .

Anticancer Potential

The pyrimidoindole framework has been linked to anticancer activity in several studies. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and growth .

Neuroprotective Effects

Some derivatives of indole compounds have shown promise in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. These effects may be attributed to their ability to inhibit oxidative stress and inflammation within neuronal cells .

Synthesis and Evaluation

A study focusing on the synthesis of pyrimidoindole derivatives highlighted the importance of substituent variations on biological activity. The synthesized compounds were evaluated for their antibacterial properties against a panel of gram-positive and gram-negative bacteria, revealing promising results for certain derivatives .

Clinical Implications

Clinical studies exploring the use of similar compounds for treating various infections have shown that they can be effective alternatives to conventional antibiotics, particularly in cases where resistance is a concern .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Benzyl vs. Phenethyl at C3 : The phenethyl group in extends the substituent, possibly improving binding pocket compatibility .
  • Trifluoromethyl vs. Sulfur Modifications : The target’s trifluoromethyl group (vs. sulfur in ) increases hydrophobicity, which may affect membrane permeability .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~505.45 ~4.2 0 6
Compound 3 () ~462.44 ~3.8 0 7
’s Compound ~503.58 ~3.5 1 8
3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one () 343.43 ~3.1 0 3

Analysis :

  • The target compound’s higher logP (~4.2) compared to ’s compound (~3.8) reflects the trifluoromethyl group’s hydrophobicity.
  • Sulfur-containing derivatives (e.g., ) exhibit lower logP values, suggesting better solubility .

Biological Activity

3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the indole derivatives class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H22F3N3O2C_{27}H_{22}F_3N_3O_2 with a molecular weight of 477.5 g/mol. Its structure includes significant substituents such as methoxy and trifluoromethyl groups, which are known to influence its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC27H22F3N3O2
Molecular Weight477.5 g/mol
IUPAC Name3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-pyrimido[5,4-b]indol-4-one

Anticancer Activity

Research indicates that compounds similar to 3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-pyrimido[5,4-b]indol-4-one exhibit significant anticancer properties. For instance, studies have shown that related pyrimido-indole derivatives can inhibit the proliferation of various cancer cell lines.

In one study, a related compound demonstrated an IC50 value of 6.0±0.4μM6.0\pm 0.4\,\mu M against the A549 lung cancer cell line, indicating potent selective activity against cancerous cells while sparing normal human cells at higher concentrations .

Antiviral and Anti-inflammatory Properties

This compound is also being explored for its antiviral and anti-inflammatory effects. Indole derivatives have been documented for their ability to modulate immune responses and inhibit viral replication. The presence of trifluoromethyl and methoxy groups may enhance these properties by improving the compound's interaction with biological targets .

The precise mechanism by which 3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-pyrimido[5,4-b]indol-4-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell signaling pathways related to cancer proliferation and viral replication.

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluating various pyrimidine derivatives found that certain analogs showed significant antiproliferative activity against multiple cancer cell lines, suggesting a potential therapeutic role for compounds like 3-[(3-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-pyrimido[5,4-b]indol-4-one in oncology .
  • Selectivity in Cancer Treatment : Research has highlighted the selectivity of similar compounds toward cancer cells over normal cells, which is crucial for developing targeted therapies with reduced side effects .

Q & A

Q. What are the key steps in synthesizing pyrimido[5,4-b]indole derivatives like this compound?

  • Methodological Answer : Synthesis typically involves:
  • Core Formation : Cyclization of precursors (e.g., thieno[2,3-d]pyrimidine derivatives) to construct the pyrimidoindole core .
  • Substitution Reactions : Introduction of substituents (e.g., 3-methoxyphenyl or trifluoromethylphenyl groups) via alkylation or nucleophilic substitution .
  • Optimization : Critical parameters include solvent choice (DMF/DMSO), temperature (60–120°C), and catalysts (e.g., Pd for cross-coupling) to enhance yield and purity .
  • Example : details a multi-step synthesis using 2-benzyl-5-methyl-4-oxo-thieno[2,3-d]pyrimidine as a precursor.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and core integrity .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C23H21ClN4O2 in ) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% threshold for biological assays) .

Q. What are the primary biological targets or mechanisms proposed for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Similar pyrimidoindoles inhibit kinases (e.g., EGFR) or modulate cytochrome P450 enzymes .
  • Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially targeting GABA receptors (anticonsulvant activity) .
  • In Silico Screening : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like TLR4 or DNA topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodological Answer :
  • Key Modifications :
SubstituentImpact on ActivityReference
Trifluoromethyl↑ Lipophilicity, metabolic stability
Methoxy groups↓ Cytotoxicity, ↑ solubility
Benzyl derivativesAltered receptor selectivity
  • Case Study : highlights molecular simplification of pyrimidoindoles to improve bioavailability while retaining activity.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and protocols .
  • Metabolic Profiling : Assess stability in liver microsomes to identify metabolites that may skew results .
  • Cross-Validation : Combine in vitro (e.g., enzyme inhibition IC50) and in vivo (rodent models) data to confirm efficacy .

Q. What strategies are effective for improving pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :
  • Prodrug Design : Introduce ester or phosphate groups to enhance aqueous solubility .
  • Formulation : Use nanoemulsions or liposomes for targeted delivery .
  • SAR-Driven Optimization : Replace hydrophobic groups (e.g., benzyl with morpholine) to balance logP values (target: 2–5) .

Q. How can in silico modeling accelerate the identification of derivative candidates?

  • Methodological Answer :
  • Virtual Screening : Libraries (e.g., ZINC15) screened via molecular docking to prioritize synthesizable candidates .
  • ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and CYP interactions early in development .
  • Example : used DFT calculations to optimize electronic properties of pyrimidoindole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.